molecular formula C11H13N3O2 B1390998 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1105189-75-0

2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole

Cat. No. B1390998
CAS RN: 1105189-75-0
M. Wt: 219.24 g/mol
InChI Key: GIZPCJKEFBDREI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole (2-F-5-P-1,3,4-OD) is an organic compound belonging to the class of heterocyclic compounds. It is a member of the oxadiazole family, which is a type of five-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound has been studied extensively for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Antimicrobial Activities

1,3,4-Oxadiazole and its derivatives, including 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. Several studies have synthesized and evaluated various derivatives for their effectiveness against different microorganisms. For example, Başoğlu et al. (2013) synthesized azole derivatives including 1,3,4-oxadiazoles, finding some to display activity against tested microorganisms (Başoğlu et al., 2013). Similarly, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and reported moderate to strong antibacterial activity (Khalid et al., 2016).

Biological Activities and Therapeutic Potential

The 1,3,4-oxadiazole ring, a crucial component of these compounds, is known for its diverse biological activities. Siwach and Verma (2020) highlighted that derivatives of the oxadiazole nucleus show various biological activities like antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties (Siwach & Verma, 2020). Moreover, compounds containing this ring have been used in commercial drugs with strong antibacterial and antiviral activities.

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of 1,3,4-oxadiazole derivatives. For instance, Patel et al. (2012) reported the synthesis of novel derivatives incorporating various substituted piperazines and piperidines, along with their in vitro biological efficacy against different bacterial and fungal strains (Patel et al., 2012).

Anticancer and Antiangiogenic Effects

The derivatives of 1,3,4-oxadiazole, including those related to this compound, have also been evaluated for their potential in cancer therapy. Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects in a mouse model, demonstrating significant inhibition of tumor growth and angiogenesis (Chandrappa et al., 2010).

properties

IUPAC Name

2-(furan-2-yl)-5-piperidin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZPCJKEFBDREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
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2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
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2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
Reactant of Route 5
2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
Reactant of Route 6
2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole

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